庆大霉素A
描述
Gentamicin A is one of several different components found in standard grade gentamicin. Gentamicin A, gentamicin B, gentamicin X2, and others are considered “minor components,” have little antimicrobial activity, and account for approximately 20% of standard grade gentamicin. The major components of gentamicin are members of the gentamicin C complex which account for up to 80% of standard grade gentamicin and possess higher antimicrobial properties. The minor gentamicin components (A, B, X2, etc..) contain hydroxy groups in the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) ring. The gentamicin C complex does not have hydroxy groups at these locations. This structural difference is thought to account for the difference in antimicrobial activity between the minor (gentamicins A, B, X2, etc..) and the gentamicin C complex. Gentamicin A sulfate, is ≥99.0% gentamicin A.
科学研究应用
遗传性皮肤病的治疗
庆大霉素在治疗遗传性皮肤病(一组遗传性皮肤病)方面显示出良好的效果。 研究发现庆大霉素可以诱导无义突变的通读,从而使全长蛋白质的合成成为可能 . 这在治疗诸如长岛型掌跖角化症、大疱性表皮松解症、 Hailey–Hailey病和遗传性头皮单纯性毛发减少症等疾病方面取得了成功的结果 .
广谱抗生素
庆大霉素是一种广谱氨基糖苷类抗生素,用于治疗40多种临床疾病。 庆大霉素对多种医院感染菌、生物膜形成菌和多重耐药菌表现出活性 .
增强药物递送
为了增强庆大霉素的药物递送和抗菌活性,人们探索了几种策略。 这些策略包括分离特定类型的庆大霉素、将其封装在聚合物纳米颗粒中、使庆大霉素分子疏水化以及将庆大霉素与其他抗生素、多酚类化合物和天然产物结合 .
联合治疗
庆大霉素通常用于联合治疗方案中,例如与β-内酰胺类抗生素联合治疗混合感染,与噬菌体联合治疗金黄色葡萄球菌感染 .
医疗材料
庆大霉素被添加到医疗材料中,例如用于骨髓炎和假体关节相关感染的负载庆大霉素的水泥间隙物 .
自由基产生
研究表明,庆大霉素会刺激自由基的产生,例如活性氧(ROS),活性氧会通过细胞膜脂质的过氧化、蛋白质变性和DNA损伤诱导肾损伤 .
作用机制
Target of Action
Gentamicin A, like other aminoglycosides, primarily targets the 30S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like Gentamicin A .
Mode of Action
Gentamicin A operates by binding to the 30S ribosomal subunit, which disrupts protein synthesis within the bacterial cell . This disruption occurs because the binding of Gentamicin A interferes with the ribosome’s ability to correctly interpret transfer RNA (tRNA) and messenger RNA (mRNA) interactions . This interference leads to the production of faulty proteins, which ultimately results in the death of the bacterial cell .
Biochemical Pathways
Gentamicin A affects several biochemical pathways within the bacterial cell. It is known to cause oxidative stress conditions and activate the intrinsic pathway of apoptosis . Furthermore, it has been found to inhibit respiration and ATP production, which are vital for the survival of the bacterial cell .
Pharmacokinetics
The pharmacokinetics of Gentamicin A involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily excreted by the kidneys, with an elimination half-life of approximately 2 hours . The volume of distribution of Gentamicin A is around 24% of the body weight, which is comparable to that of inulin .
Result of Action
The primary result of Gentamicin A’s action is the death of the bacterial cell. By disrupting protein synthesis, Gentamicin A causes the production of faulty proteins that are detrimental to the survival of the bacterial cell . Additionally, it can cause inner ear problems and kidney problems in humans, which can include problems with balance and hearing loss .
Action Environment
The efficacy and stability of Gentamicin A can be influenced by various environmental factors. For instance, antibiotics released into the environment at low (sub-inhibitory) concentrations could select for antibiotic resistance that might disseminate to the human microbiome . Therefore, the environment in which Gentamicin A is used can significantly impact its action and effectiveness.
安全和危害
Gentamicin can cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
未来方向
Antimicrobial peptides (AMPs) have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance. Gentamicin is one such AMP. The development of novel antibiotics needs to both be effective against drug-resistant microbes and made by affordable and sustainable methods to support longer-term therapeutic success .
生化分析
Biochemical Properties
Gentamicin A works by disrupting the ability of bacteria to make proteins, which typically kills the bacteria . It binds to the 30S subunit of the bacterial ribosome, negatively impacting protein synthesis . The primary mechanism of action is generally accepted to work through ablating the ability of the ribosome to discriminate on proper transfer RNA and messenger RNA interactions .
Cellular Effects
Gentamicin A has been found to accumulate in the renal cortex and induces renal morphological changes . It can cause inner ear problems and kidney problems . The inner ear problems can include problems with balance and hearing loss . These problems may be permanent .
Molecular Mechanism
Gentamicin A is a bactericidal antibiotic that works by binding the 30S subunit of the bacterial ribosome, negatively impacting protein synthesis . It interferes with the initiation complex of peptide formation, induces misreading of mRNA thus producing non-functional protein, and causes break up of polysomes into non-functional monosomes .
Temporal Effects in Laboratory Settings
Gentamicin A is associated with a long postantimicrobial effect in a number of bacteria, principally gram-negative . The effect generally lasts 2–8 hours after exposure and allows for dosing intervals longer than the half-lives of the drugs .
Dosage Effects in Animal Models
In animal models, the dosage of Gentamicin A varies depending on the species. For example, in dogs, the dosage is 10–14 mg/kg, administered intravenously, intramuscularly, or subcutaneously every 24 hours . In cats, the dosage is 5–8 mg/kg, administered the same way . Dosage reduction is required in animals with renal impairment .
Metabolic Pathways
Gentamicin A is involved in several metabolic pathways. For instance, it has been found to upregulate palmitoleate and oleate production in Escherichia coli, promoting gentamicin resistance . Among the significantly altered metabolic pathways in gentamicin-resistant E. coli, the top 6 metabolic pathways with the greatest impact were alanine, aspartate and glutamate metabolism, glycerolipid metabolism, pyruvate metabolism, cysteine and methionine metabolism, butanoate metabolism and pyrimidine metabolism .
Transport and Distribution
Gentamicin A enters cells via passive diffusion through porin channels across the outer membrane, then through oxygen-dependent active transport into the cytoplasm . Active transport is enhanced by cell wall active drugs such as penicillin and vancomycin . Low extracellular fluid pH and anaerobic conditions inhibit transport by reducing the gradient .
Subcellular Localization
Gentamicin A predominantly localizes in the soluble fraction (cytosol) of the cell . It accumulates 2-fold (Gentamicin A) to 8-fold (Gentamicin A nanoparticles) more than gentamicin in phagocytic cells . This high cellular accumulation, especially in the cytosol, results in improved efficacy against both intracellular Staphylococcus aureus and Listeria monocytogenes .
属性
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7+,8+,9+,10-,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKVGKXCMYHKSL-QVNYEEQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@@H](CO[C@@H]([C@@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gentamicin exert its antibacterial effect?
A1: [, , , ] Gentamicin belongs to the aminoglycoside class of antibiotics and primarily targets bacterial ribosomes. It binds to the 30S ribosomal subunit, interfering with protein synthesis by impairing the accuracy of mRNA translation. This ultimately leads to bacterial cell death.
Q2: Can gentamicin's interaction with ribosomes have unintended consequences?
A2: [] Yes, gentamicin can accumulate in renal cortex lysosomes, potentially leading to functional and structural damage in renal tubules. This accumulation can manifest as nephrotoxicity, a known side effect of gentamicin treatment.
Q3: Does thyroid hormone influence gentamicin's accumulation in renal tubules?
A3: [] Interestingly, research suggests that thyroxine (T4) administration can decrease renal tubular accumulation of gentamicin. This effect might be partially responsible for T4's protective effect against gentamicin-induced nephrotoxicity.
Q4: Does gentamicin directly interact with renal cell membranes?
A4: [] Research indicates that gentamicin, even at subtoxic levels, can interact with anionic phospholipids on the renal cell surface, modifying membrane characteristics. This interaction can lead to membrane aggregation and potentially contribute to its nephrotoxic effects.
Q5: What types of bacteria are typically susceptible to gentamicin?
A5: [, , , ] Gentamicin is effective against a broad spectrum of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It also shows activity against some Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium.
Q6: Is gentamicin effective against bacterial biofilms?
A6: [, ] While gentamicin is effective against planktonic bacteria, its efficacy against biofilms can be limited. Biofilms are complex bacterial communities encased in a protective matrix, making them more resistant to antibiotic penetration.
Q7: Are there any bacteria intrinsically resistant to gentamicin?
A7: [] Yes, Bacteroides fragilis group bacteria, particularly those producing beta-lactamases, are generally resistant to gentamicin even when combined with penicillin.
Q8: How does bacterial resistance to gentamicin develop?
A8: [, , ] Resistance to gentamicin can develop through various mechanisms, including enzymatic modification of the antibiotic, mutations in the ribosomal binding site, and reduced permeability of bacterial cell membranes.
Q9: Can bacteria develop cross-resistance to other antibiotics?
A9: [, ] Yes, bacteria resistant to gentamicin may exhibit cross-resistance to other aminoglycosides like kanamycin, tobramycin, and amikacin due to shared resistance mechanisms.
Q10: What strategies are being explored to combat gentamicin resistance?
A10: [] One promising approach is the development of novel drug combinations that exploit collateral sensitivity. For instance, cyclically alternating gentamicin with cefuroxime has shown potential in suppressing the emergence of resistance in E.coli.
Q11: Can gentamicin's efficacy be enhanced by combining it with other antimicrobials?
A11: [, , , ] Yes, synergistic effects have been observed when gentamicin is combined with other antibiotics, particularly against certain bacteria. For example, combining gentamicin with ceftriaxone, ertapenem, or azithromycin shows promise against multidrug-resistant Neisseria gonorrhoeae.
Q12: Does combining gentamicin with other antibiotics always lead to synergy?
A12: [, ] No, the outcome of combining gentamicin with other antimicrobials can vary depending on the bacterial species and the specific antibiotics used. Some combinations might result in indifference or even antagonism.
Q13: Are there specific examples where combining gentamicin with other drugs is beneficial?
A13: [, ] Combining gentamicin with penicillin shows synergistic activity against some Bacteroides melaninogenicus strains. Additionally, combining gentamicin with vancomycin in bone cement has proven effective in preventing prosthetic joint infections caused by staphylococci.
Q14: How does the combination of gentamicin and penicillin exert synergy against Bacteroides melaninogenicus?
A14: [] The synergistic effect likely stems from gentamicin's enhanced transport into the bacterial cell when penicillin is present. Penicillin disrupts the bacterial cell wall, potentially facilitating gentamicin entry and increasing its effectiveness.
Q15: How is gentamicin typically administered?
A15: [, , , ] Gentamicin is poorly absorbed from the gastrointestinal tract and is typically administered intravenously or intramuscularly for systemic infections. It can also be administered topically for skin infections or as eye drops for eye infections.
Q16: Does gentamicin readily cross the blood-brain barrier?
A16: [] Gentamicin has limited penetration into the cerebrospinal fluid, making it less effective for treating meningitis unless administered directly into the cerebrospinal fluid.
Q17: How is gentamicin cleared from the body?
A17: [, , ] Gentamicin is primarily eliminated unchanged by glomerular filtration in the kidneys. This elimination pathway makes patients with pre-existing renal dysfunction more susceptible to gentamicin-induced nephrotoxicity.
Q18: How is gentamicin concentration in serum typically monitored?
A18: [] Various methods are available to measure serum gentamicin levels, including microbiological assays, radioimmunoassay, and fluorescence polarization immunoassay. These methods help clinicians ensure therapeutic drug levels while minimizing the risk of toxicity.
Q19: Are there any specific applications where local administration of gentamicin is preferred?
A19: [, ] Local gentamicin administration, such as its incorporation into bone cement for prosthetic joint infections, can achieve high local drug concentrations while minimizing systemic exposure and potential toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。